molecular formula C16H14ClN3O B3024850 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol CAS No. 315715-77-6

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Cat. No.: B3024850
CAS No.: 315715-77-6
M. Wt: 299.75 g/mol
InChI Key: VLWPGSFVACWFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a synthetic quinazoline derivative intended for research use only. This compound is of significant interest in medicinal chemistry and oncology research, primarily due to its structural relationship to a class of known bioactive molecules. Quinazoline-based compounds are extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy. The overexpression or mutation of EGFR is a driver in numerous human cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers . Inhibition of EGFR tyrosine kinase activity disrupts critical downstream signaling pathways that control cell proliferation, survival, and metastasis . The core quinazoline scaffold is a privileged structure in drug discovery. The specific substitution pattern of this compound—featuring a 4-chlorophenyl group at the 2-position and an aminoethanol side chain at the 4-position—is designed to mimic key pharmacophoric elements of established EGFR inhibitors like Gefitinib and Erlotinib . This structure is engineered to bind competitively at the ATP-binding site of the tyrosine kinase domain, thereby blocking the auto-phosphorylation and activation of the receptor . Researchers can utilize this compound as a valuable tool for exploring novel kinase inhibitors, studying signal transduction mechanisms, and evaluating antitumor efficacy in various in vitro models. Beyond its primary application in oncology, this chemical entity also serves as a key synthetic intermediate for further chemical exploration. The reactive aminoethanol moiety allows for further derivatization, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies . This facilitates the optimization of potency, selectivity, and physicochemical properties. The compound is for research use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWPGSFVACWFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364545
Record name ZINC01807498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315715-77-6
Record name ZINC01807498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol typically involves the reaction of anthranilic acid with acid chlorides, followed by cyclization with 2-aminoethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group and the quinazolinone core are key sites for substitution:

  • Reaction with thiourea : Under reflux in ethanolic KOH, the chlorine atom undergoes nucleophilic displacement by thiourea, yielding thioether derivatives. For example, analogous compounds form 3-{4-[6-(4-dimethylaminophenyl)-2-thioxo-1,2,5,6-tetrahydropyrimidin-4-yl]-phenyl}quinazolin-4-ones .

  • Aminolysis : Primary or secondary amines (e.g., piperazine) react with the chlorophenyl group in ethanol under basic conditions (DIPEA), forming aryl amine derivatives .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Thiourea substitutionEthanolic KOH, reflux, 6–8 hThioether-linked pyrimidinone derivative60–65
Piperazine substitutionDIPEA, ethanol, 0°C, 6 hPiperazinyl-quinazolinone~70

Oxidation and Reduction

The ethanolamine side chain and quinazolinone core participate in redox reactions:

  • Oxidation : TBHP (tert-butyl hydroperoxide) under visible light oxidizes the ethanol group to a ketone, forming 2-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}acetaldehyde. This mirrors the oxidation of benzyl alcohol to benzaldehyde in analogous systems .

  • Reduction : Sodium borohydride selectively reduces the C=N bond of the quinazolinone ring, generating dihydroquinazolinone derivatives .

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
OxidationTBHP, visible light, H₂O, 25°C, 12 hAldehyde derivative75–85
ReductionNaBH₄, ethanol, rt, 4 hDihydroquinazolinone65–75

Condensation and Cyclization

The aminoethanol side chain facilitates cyclization:

  • Hydrazide formation : Reaction with thiosemicarbazide in ethanol/H₂SO₄ yields thiazole hybrids via cyclocondensation. For example, analogous systems form quinazolinone-thiazole hybrids with antimicrobial activity .

  • Acetylation : Acetyl chloride in dry toluene acetylates the primary amine, producing N-acetyl derivatives .

Table 3: Condensation Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Thiazole formationThiosemicarbazide, H₂SO₄, refluxQuinazolinone-thiazole hybrid55–60
AcetylationAcetyl chloride, toluene, 110°CN-Acetyl ethanolamine derivative85–90

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the chlorophenyl group:

  • Suzuki–Miyaura coupling : Using Pd(OAc)₂/Ag₂CO₃, the 4-chlorophenyl group couples with aryl boronic acids to form biaryl derivatives. Similar reactions achieve 70–80% yields .

Table 4: Coupling Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki couplingPd(OAc)₂, Ag₂CO₃, toluene, 100°CBiaryl-quinazolinone70–80

Biological Activity Correlations

Derivatives of this compound exhibit notable bioactivity:

  • Anticancer : S-Alkylated analogs show dual EGFR/VEGFR-2 inhibition (IC₅₀ = 0.18–0.32 µM) .

  • Antimicrobial : Thiazole hybrids inhibit Aspergillus flavus and Staphylococcus aureus (MIC = 8–16 µg/mL) .

Key Findings and Implications

  • The ethanolamine side chain is highly versatile, enabling ketone formation, acetylation, and cyclization.

  • The 4-chlorophenyl group’s reactivity supports substitution and cross-coupling, expanding structural diversity.

  • Biological evaluations underscore the importance of the quinazolinone core and substituent design in drug discovery.

Scientific Research Applications

The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a derivative of quinazoline, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the various applications of this compound, focusing on its scientific research implications, particularly in pharmacology and biochemistry.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Zhang et al. (2021) demonstrated that quinazoline derivatives could effectively inhibit the proliferation of breast cancer cells. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Research indicates that quinazoline derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group enhances the compound's lipophilicity, which may contribute to its ability to penetrate microbial membranes.

Case Study: Antimicrobial Screening

In a study by Kumar et al. (2020), several quinazoline derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibitory effects.

Anti-inflammatory Effects

Quinazolines have also been investigated for their anti-inflammatory properties. The aminoethanol moiety may play a crucial role in modulating inflammatory pathways.

Case Study: Inhibition of Inflammatory Mediators

Research by Lee et al. (2019) highlighted the ability of certain quinazoline derivatives to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives may offer neuroprotective benefits, particularly in neurodegenerative conditions like Alzheimer's disease.

Case Study: Neuroprotection in Cellular Models

A study by Patel et al. (2022) explored the neuroprotective effects of various quinazoline compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could mitigate cell death and preserve neuronal function.

Table 1: Biological Activities of Quinazoline Derivatives

Activity TypeCompound ExampleObserved EffectReference
AnticancerThis compoundInhibition of cancer cell proliferationZhang et al., 2021
AntimicrobialVarious QuinazolinesInhibition of bacterial growthKumar et al., 2020
Anti-inflammatoryQuinazoline DerivativesReduction of pro-inflammatory cytokinesLee et al., 2019
NeuroprotectiveQuinazolinesProtection against oxidative stressPatel et al., 2022

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. It targets specific enzymes and proteins involved in cell wall synthesis and metabolic pathways, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Quinazoline Derivatives

  • Compound 3a (2-[(2-Chloroquinazolin-4-yl)amino]ethanol): Differs by a chlorine atom at position 2 instead of the 4-chlorophenyl group. This substitution reduces steric bulk but may decrease π-π stacking interactions in biological systems .
  • Compound 4c (2-({2-[(4-Nitrophenyl)amino]quinazolin-4-yl}amino)ethanol): Features a nitro group at the para position of the phenyl ring, introducing strong electron-withdrawing effects that could alter reactivity and binding affinity compared to the chloro substituent .

Non-Quinazoline Analogs

  • Hydroxychloroquine (2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol): A quinoline derivative with a longer alkyl chain and ethylamino group.
  • 2-[(4-Chlorophenyl)amino]ethanol: A simpler structure without the quinazoline ring, resulting in lower molecular weight (171.62 g/mol) and reduced thermal stability (melting point: 77–77.5°C) .

Key Observations :

  • The target compound’s synthesis achieves high yields (>88%) under mild conditions (30-minute reflux), likely due to the reactivity of the chloroquinazoline intermediate .
  • Introducing electron-withdrawing groups (e.g., nitro in 4c) reduces yields (45%), possibly due to steric hindrance or side reactions .

Physical and Chemical Properties

Property Target Compound (Est.) 2-[(4-Chlorophenyl)amino]ethanol Hydroxychloroquine
Molecular Weight (g/mol) ~324.75 171.62 335.88
Melting Point (°C) 189–192 (analog 3a) 77–77.5 Not reported
Solubility Moderate (DCM/EtOH) High (polar solvents) High (aqueous)

Analysis :

  • The quinazoline core increases molecular weight and melting point compared to simpler ethanolamine derivatives, suggesting enhanced crystallinity and stability .
  • Hydroxychloroquine’s higher molecular weight and aqueous solubility stem from its extended alkyl chain, which is absent in the target compound .

Biological Activity

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a compound belonging to the quinazoline class, which is recognized for its diverse pharmacological activities. This compound has garnered attention due to its potential applications in treating various diseases, including infections, inflammation, and cancer. This article reviews the biological activity of this compound, supported by data tables and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study highlighted its effectiveness through microbroth dilution methods, demonstrating notable activity against resistant strains of bacteria and fungi, which is crucial in the context of rising antimicrobial resistance .

Anti-inflammatory Effects

Several derivatives of quinazoline compounds, including this compound, have shown promising anti-inflammatory activity. In acute toxicity studies involving animal models, these compounds demonstrated a reduction in inflammation markers, suggesting their potential as therapeutic agents in inflammatory diseases .

The mechanism underlying the biological activity of this compound involves the inhibition of specific enzymes and receptors associated with microbial growth and inflammatory responses. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryReduced inflammation in animal models
AnticancerPotential efficacy in hyperproliferative diseases

Case Study: Antimicrobial Efficacy

In a study conducted on various quinazoline derivatives, including this compound, the compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of common antibiotics, highlighting its potential as an alternative treatment option .

Case Study: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, the compound was administered to rodents subjected to induced inflammation. The results showed a marked decrease in granuloma formation compared to control groups. The percentage inhibition of granuloma weight was calculated, showcasing the compound's efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
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